molecular formula C29H29FN2O4 B11143241 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11143241
M. Wt: 488.5 g/mol
InChI Key: HWLMUABTCRJODS-RFBIWTDZSA-N
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Description

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the benzyloxybenzoyl intermediate: This step typically involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-benzyloxybenzaldehyde. This intermediate is then converted to 4-benzyloxybenzoyl chloride using thionyl chloride.

    Formation of the pyrrolone core: The pyrrolone core is synthesized by reacting 4-benzyloxybenzoyl chloride with 3-(dimethylamino)propylamine and 4-fluorobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxybenzoyl chloride: A precursor in the synthesis of the target compound.

    3-(dimethylamino)propylamine: Another precursor used in the synthesis.

    4-fluorobenzaldehyde: A related compound with similar structural features.

Uniqueness

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H29FN2O4

Molecular Weight

488.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29FN2O4/c1-31(2)17-6-18-32-26(21-9-13-23(30)14-10-21)25(28(34)29(32)35)27(33)22-11-15-24(16-12-22)36-19-20-7-4-3-5-8-20/h3-5,7-16,26,33H,6,17-19H2,1-2H3/b27-25-

InChI Key

HWLMUABTCRJODS-RFBIWTDZSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=C(C=C4)F

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=C(C=C4)F

Origin of Product

United States

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